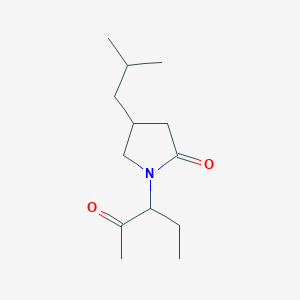![molecular formula C62H86O10 B14189429 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate CAS No. 918626-43-4](/img/structure/B14189429.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is a complex organic compound with the molecular formula C62H86O10. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The compound consists of two phenyl rings connected by an octanedioate linker, with each phenyl ring substituted with a tetradecyloxybenzoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with 4-{[4-(tetradecyloxy)benzoyl]oxy}phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and coordination polymers.
作用機序
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is unique due to its specific tetradecyloxy substitution, which imparts distinct physical and chemical properties. This substitution enhances the compound’s solubility in organic solvents and its ability to form stable complexes, making it particularly valuable in applications requiring high stability and solubility.
特性
CAS番号 |
918626-43-4 |
|---|---|
分子式 |
C62H86O10 |
分子量 |
991.3 g/mol |
IUPAC名 |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] octanedioate |
InChI |
InChI=1S/C62H86O10/c1-3-5-7-9-11-13-15-17-19-21-25-29-49-67-53-37-33-51(34-38-53)61(65)71-57-45-41-55(42-46-57)69-59(63)31-27-23-24-28-32-60(64)70-56-43-47-58(48-44-56)72-62(66)52-35-39-54(40-36-52)68-50-30-26-22-20-18-16-14-12-10-8-6-4-2/h33-48H,3-32,49-50H2,1-2H3 |
InChIキー |
PDODVFJSPXPIRB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


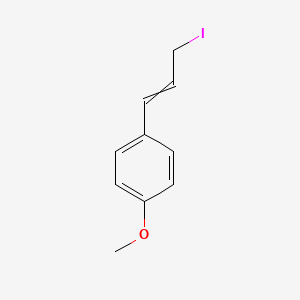
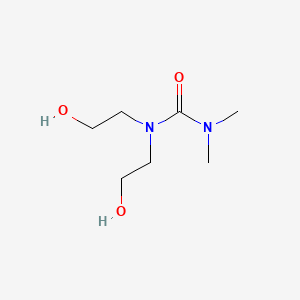
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
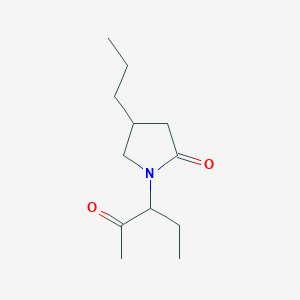
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)
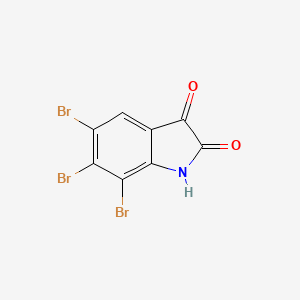
![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)

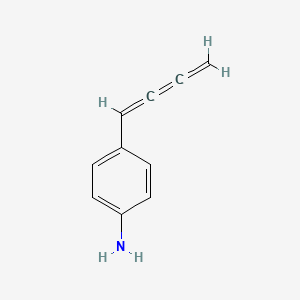
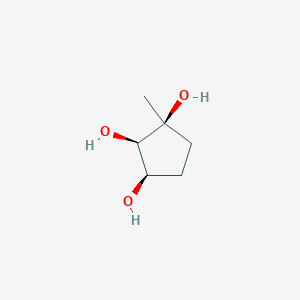
![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
